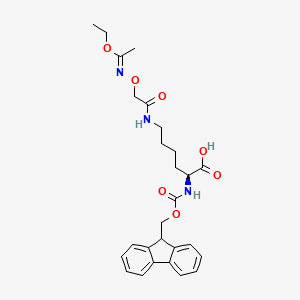

Fmoc-L-Lys(Eei-Aoa)-OH

Beschreibung

Fmoc-L-Lys(Eei-Aoa)-OH is a protected lysine derivative used in solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino group and an ethoxyethylidene-aminooxyacetyl (Eei-Aoa) moiety protecting the ε-amino side chain. This dual protection strategy ensures orthogonal deprotection during peptide assembly, enabling selective removal of the Fmoc group under basic conditions (e.g., piperidine) while retaining the Eei-Aoa group for later functionalization or conjugation. Such derivatives are critical for synthesizing complex peptides with site-specific modifications, particularly in drug delivery and biomaterial development .

Eigenschaften

IUPAC Name |

(2S)-6-[[2-[(E)-1-ethoxyethylideneamino]oxyacetyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O7/c1-3-35-18(2)30-37-17-25(31)28-15-9-8-14-24(26(32)33)29-27(34)36-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,3,8-9,14-17H2,1-2H3,(H,28,31)(H,29,34)(H,32,33)/b30-18+/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLBWRZJQDHXST-XDRVCWSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=NOCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=N/OCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Lys(Eei-Aoa)-OH typically involves the protection of the lysine amino group with the Fmoc group. This is achieved through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as diisopropylethylamine (DIPEA). The ε-amino group of lysine is protected with the Eei-Aoa group (ethoxyethylidene acetal of aminooxyacetic acid) to prevent side reactions during peptide synthesis.

Industrial Production Methods

Industrial production of Fmoc-L-Lys(Eei-Aoa)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-L-Lys(Eei-Aoa)-OH undergoes several types of reactions, including:

Deprotection Reactions: Removal of the Fmoc group using piperidine in dimethylformamide (DMF).

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Common Reagents and Conditions

Deprotection: Piperidine in DMF.

Coupling: HBTU, DIPEA, and DMF.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where Fmoc-L-Lys(Eei-Aoa)-OH is incorporated at desired positions.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Fmoc-L-Lys(Eei-Aoa)-OH is used in solid-phase peptide synthesis (SPPS) to create peptides with specific sequences and functionalities. It allows for the selective protection and deprotection of amino groups, facilitating the synthesis of complex peptides.

Biology

In biological research, peptides synthesized using Fmoc-L-Lys(Eei-Aoa)-OH are used as probes to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

Medicine

In medicine, these peptides are used in the development of peptide-based drugs and therapeutic agents. They are also used in vaccine development and as diagnostic tools.

Industry

In the industrial sector, Fmoc-L-Lys(Eei-Aoa)-OH is used in the production of peptides for various applications, including cosmetics, food additives, and agricultural products.

Wirkmechanismus

The mechanism of action of Fmoc-L-Lys(Eei-Aoa)-OH involves the selective protection of the lysine amino group, allowing for controlled peptide synthesis. The Fmoc group is removed under basic conditions, exposing the amino group for further reactions. The Eei-Aoa group protects the ε-amino group of lysine, preventing side reactions and ensuring the integrity of the peptide sequence.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

Table 1: Key Properties of Fmoc-L-Lys Derivatives

*Calculated using Molinspiration ().

Gelation Performance

- Fmoc-L-Lys(Fmoc)-Asp-OH exhibits exceptional gelation ability (CGC = 0.001 wt%) due to strong π–π stacking between Fmoc groups and hydrophilic Asp residues. However, its base-labile Fmoc groups limit pH-triggered gelation methods .

- Dehydropeptides (e.g., Fmoc-L-Lys(Boc)-Gly-OH) have higher CGCs (0.04–0.1 wt%) but superior solubility in alkaline conditions, enabling pH-responsive hydrogel formation .

Stability and Deprotection

- Boc and Dde groups are stable under Fmoc deprotection conditions, allowing sequential modifications. Dde can be selectively removed with hydrazine for site-specific biotinylation .

- Eei-Aoa offers unique stability under basic conditions, enabling late-stage functionalization without premature side-chain reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.